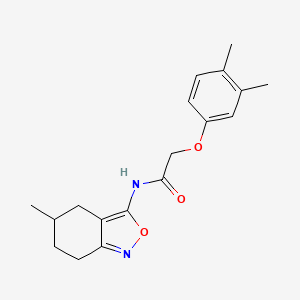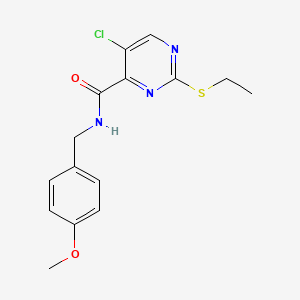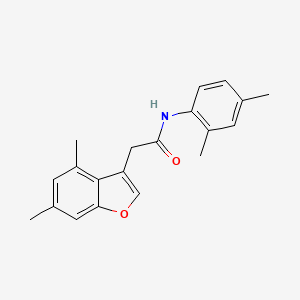![molecular formula C20H24N2O B11402382 2-ethyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B11402382.png)
2-ethyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and material science. This particular compound features a benzimidazole core substituted with an ethyl group and a butyl chain linked to a methylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-ethyl bromide in the presence of a base such as potassium carbonate.
Etherification: The final step involves the etherification of the alkylated benzimidazole with 4-(2-methylphenoxy)butyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole or phenoxy groups.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-ethyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Known for its anticancer properties.
2-methylbenzimidazole: Used in the synthesis of various pharmaceuticals.
2-ethylbenzimidazole: Similar in structure but lacks the phenoxy group.
Uniqueness
2-ethyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole is unique due to the presence of both the ethyl and phenoxy groups, which may confer enhanced biological activity and specificity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-ethyl-1-[4-(2-methylphenoxy)butyl]benzimidazole |
InChI |
InChI=1S/C20H24N2O/c1-3-20-21-17-11-5-6-12-18(17)22(20)14-8-9-15-23-19-13-7-4-10-16(19)2/h4-7,10-13H,3,8-9,14-15H2,1-2H3 |
InChI Key |
UIXXXRJMSFIXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11402299.png)
![6-ethyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11402302.png)


![N-(3-chloro-4-methylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11402322.png)


![1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11402340.png)
![7-(4-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11402345.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11402358.png)

![4-Fluoro-N-({6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}methyl)-N-phenylbenzamide](/img/structure/B11402376.png)
![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one](/img/structure/B11402391.png)
